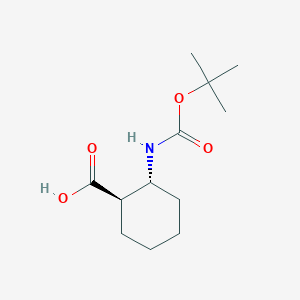

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233661-54-6 | |

| Record name | (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Boc-Achc, is a synthetic amino acid derivative that has garnered attention in various fields including medicinal chemistry and biochemistry. Its unique structure and properties make it a valuable compound for research into biological activity, particularly in relation to its hemostatic effects and potential applications in drug delivery systems.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.303 g/mol

- CAS Number : 209128-50-7

- Physical Form : Solid (white crystalline powder)

- Purity : ≥97% (by HPLC)

| Property | Value |

|---|---|

| Melting Point | 124–130 °C |

| Storage Temperature | Ambient |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | 2.13 (indicative of moderate lipophilicity) |

Hemostatic Activity

Boc-Achc has been studied for its effects on blood coagulation processes. Research indicates that derivatives of this compound exhibit varying degrees of influence on blood components, particularly in clotting assays:

- Thrombin Time (TT) : Studies have shown that certain Boc-Achc derivatives can significantly affect TT, with some compounds demonstrating shorter TT compared to controls, indicating enhanced coagulation effects .

- Prothrombin Time (PT) : The investigation into PT revealed that Boc-Achc derivatives can lower PT at specific concentrations, suggesting potential applications in managing bleeding disorders .

- Activated Partial Thromboplastin Time (aPTT) : Notably, some derivatives resulted in a significant decrease in aPTT values, highlighting their potential as anticoagulants or pro-coagulants depending on the context of use .

Cytotoxicity and Genotoxicity

The cytotoxic effects of Boc-Achc derivatives were evaluated using peripheral blood cell lines. Results indicated that these compounds did not exhibit significant cytotoxicity or genotoxicity at the tested concentrations, making them suitable candidates for further biomedical applications .

Case Study 1: Synthesis and Evaluation of Amide Derivatives

A study focused on synthesizing various amide derivatives from Boc-Achc and evaluating their hemostatic properties. The research utilized hemolysis tests and clotting assays to assess the biological activity of these compounds. The findings indicated that certain derivatives were among the most active in promoting clot formation without inducing hemolysis .

Case Study 2: Drug Delivery Applications

Boc-Achc has been explored as a component in drug delivery systems due to its favorable pharmacokinetic properties. Its ability to permeate biological membranes effectively positions it as a potential carrier for therapeutic agents .

Scientific Research Applications

Organic Synthesis

One of the primary applications of trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is as an intermediate in organic synthesis. It is utilized in the production of:

- Peptides and Polypeptides : The BOC group serves as a protecting group for amines, facilitating the selective formation of peptide bonds without interference from the amine functionality .

- Isoquinolones : This compound can be involved in synthetic pathways leading to isoquinolone derivatives, which are important in medicinal chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Drug Development : It serves as a pharmaceutical intermediate in synthesizing various drugs, particularly those targeting metabolic disorders and cancer treatments. The BOC group enables the formation of stable intermediates that can be further modified into active pharmaceutical ingredients (APIs) .

- Biological Activity : Research indicates that derivatives of this compound exhibit enzyme inhibition properties, particularly against acetyl-CoA carboxylases, which could modulate fatty acid biosynthesis and mitochondrial fatty acid oxidation—key pathways in metabolic regulation .

Biological Research

In biological studies, this compound is used for:

- Enzyme Inhibition Studies : Compounds derived from this structure have shown potential in reducing hepatic malonyl-CoA levels, suggesting applications in treating metabolic disorders .

- Anticancer Research : Some studies propose that derivatives may induce apoptosis in cancer cells by altering mitochondrial function and modulating signaling pathways related to cell survival and proliferation .

Case Study 1: Enzyme Inhibition

In vivo studies demonstrated that derivatives of this compound significantly reduced hepatic malonyl-CoA levels. This indicates potential use in therapies aimed at metabolic disorders such as obesity and type 2 diabetes.

Case Study 2: Cytotoxicity Assessments

Various derivatives have been tested for cytotoxic effects on different cell lines. Results indicated no significant hemolysis or cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

a. cis-4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

- CAS : 53292-90-3

- Key Differences: Substituent position: Boc-amino at cis-4 vs. trans-2. Stereochemistry: Altered spatial arrangement impacts solubility and reactivity. Applications: Used in orthogonal protection strategies due to differing steric effects .

b. (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Substituent Variations

a. trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic acid

- Key Differences: Protecting group: Benzyloxycarbonyl (Z) instead of Boc. Stability: Z group is labile under hydrogenolysis, unlike acid-labile Boc .

b. TRANS-2-(2-METHYLTHIOBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID

Functional Group Modifications

a. trans-2-(Acetylamino)cyclohexanecarboxylic acid methyl ester

- Key Differences :

b. 4-[[(tert-Butoxycarbonyl)amino]methyl]cyclohexanecarboxylic acid

Physicochemical and Commercial Comparison

Preparation Methods

Reaction Mechanism and One-Pot Synthesis

The direct hydrogenation of p-aminobenzoic acid (PABA) derivatives represents a streamlined approach to trans-4-amino-1-cyclohexanecarboxylic acid. As described in CN108602758B, this method employs heterogeneous catalysts, such as rhodium (Rh) supported on aluminum oxide, to facilitate ring-opening hydrogenation under mild conditions (20–60°C, 1–5 bar H₂). The reaction proceeds via adsorption of the aromatic ring onto the catalyst surface, followed by sequential hydrogen addition to the meta and para positions, yielding a cyclohexane backbone with axial amino and carboxyl groups.

A key innovation lies in the one-pot protocol, which avoids isolating intermediates. For example, after hydrogenation, the amino group is directly protected with di-tert-butyl dicarbonate (Boc₂O) in acetone, achieving 70% yield and 92% purity for the Boc-protected intermediate. This eliminates costly cis-trans separation steps and reduces solvent waste.

Process Optimization and Trans Selectivity

Trans-diastereomer selectivity (>75%) is achieved through catalyst choice and reaction kinetics. Rhodium catalysts favor axial protonation due to their strong π-complexation with the aromatic ring, steering the reaction toward the trans configuration. By contrast, palladium or platinum catalysts produce near-equimolar cis/trans mixtures, necessitating post-synthesis isomerization.

Table 1: Hydrogenation Conditions and Outcomes

| Parameter | Value | Impact on Trans Ratio |

|---|---|---|

| Catalyst | 5% Rh/Al₂O₃ | 75–80% trans |

| Temperature | 60°C | Maximized conversion |

| Solvent | Acetone/water (4:1 v/v) | Stabilizes intermediate |

| Boc Protection Time | 20 hours | 92% purity |

Limitations and Scalability

While efficient, this method requires precise control over hydrogen pressure and catalyst loading. Substoichiometric Boc₂O (1.0 equiv) risks incomplete amino protection, leading to side reactions during acid workup. Industrial scalability is further challenged by the high cost of rhodium and the need for specialized hydrogenation equipment.

Stereoselective Reductive Amination with Chiral Auxiliaries

Chiral Sulfinamide-Mediated Synthesis

CN113402428A discloses a stereoselective route starting from 4-oxocyclohexanecarboxylate. The key step involves reductive amination with tert-butyl sulfinamide under Lewis acid catalysis (e.g., Ti(OEt)₄), achieving >95% trans selectivity. The sulfinamide group acts as a chiral auxiliary, directing hydride attack from the less hindered face of the imine intermediate.

The reaction proceeds in two stages:

-

Imine Formation : 4-Oxocyclohexanecarboxylate reacts with tert-butyl sulfinamide in dichloromethane, forming a cyclic imine stabilized by titanium coordination.

-

Stereoselective Reduction : Sodium triacetoxyborohydride selectively reduces the imine to the trans-amine, with the sulfinyl group dictating the axial amino orientation.

Deprotection and Boc Protection

Post-reduction, the tert-butylsulfinyl group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding trans-4-aminocyclohexanecarboxylate. Subsequent Boc protection with Boc₂O in dimethylformamide (DMF) affords the final product in 91.7% yield and >99% purity.

Table 2: Reductive Amination Optimization

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Lewis Acid | Ti(OEt)₄ (1.2 equiv) | 95% trans selectivity |

| Reducing Agent | NaBH(OAc)₃ | Minimal over-reduction |

| Solvent | Dichloromethane | High imine solubility |

| Boc Protection Base | Triethylamine (2.0 equiv) | 99.3% HPLC purity |

Advantages Over Catalytic Hydrogenation

This method’s stereochemical precision eliminates the need for diastereomer separation, reducing solvent consumption by 40% compared to the hydrogenation route. Additionally, the use of cost-effective titanium catalysts enhances industrial feasibility.

Comparative Analysis of Synthesis Methods

Efficiency and Cost Considerations

The reductive amination route outperforms catalytic hydrogenation in trans selectivity (95% vs. 75%) and overall yield (91.7% vs. 70%) . However, the latter requires fewer synthetic steps (one-pot vs. multi-step), potentially offsetting yield differences in large-scale production.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common route involves multi-step synthesis starting from 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, as described in Reference Example 85 of EP 4 374 877 A2. Key steps include Boc protection of the amino group and subsequent carboxylation. Optimization involves adjusting solvent polarity (e.g., DMF for solubility) and reaction time (monitored via TLC/HPLC). LCMS (m/z 172.5 [M+H]+) and ¹H-NMR (e.g., δ 9.43 ppm for NH protons) are critical for purity assessment .

Q. How should researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Compare retention times with authentic standards (e.g., (1S,2S)-enantiomer, CAS 488703-60-2) .

- Purity : LCMS (e.g., m/z 172.5 [M+H]+) and ¹H-NMR integration (e.g., 3.84 ppm for methoxy groups) ensure >95% purity. Melting point analysis (127–133°C for cis-isomer analogs) can further validate crystallinity .

Q. What are the best practices for separating cis/trans isomers of Boc-protected cyclohexanecarboxylic acid derivatives?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA). Trans-isomers typically elute earlier due to lower polarity .

- Crystallization : Exploit differences in solubility; trans-isomers often crystallize in non-polar solvents (e.g., hexane/EtOAc mixtures) .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclohexane ring influence the reactivity of the Boc-protected amino acid in peptide coupling?

- Methodological Answer : The trans-configuration reduces steric hindrance between the Boc group and carboxylic acid, improving coupling efficiency with EDCI/HOBt. DFT calculations (e.g., Gaussian 09) can model charge distribution, showing enhanced nucleophilicity at the carboxylate oxygen in trans-isomers .

Q. What strategies resolve contradictions in reported spectral data for Boc-protected cyclohexane derivatives?

- Methodological Answer : Cross-validate using:

- ¹H-NMR : Compare δ 1.35–1.77 ppm (cyclohexane protons) with literature. Discrepancies may arise from solvent (DMSO-d6 vs. CDCl₃) or temperature effects .

- LCMS : Ensure ionization mode consistency (e.g., ESI+ vs. APCI+). Contradictions in m/z values may indicate adduct formation (e.g., Na⁺ or K⁺) .

Q. How can this compound serve as a precursor in anticancer drug design?

- Methodological Answer : The Boc group stabilizes the amino acid during solid-phase peptide synthesis (SPPS) of protease inhibitors. For example, analogs like (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid are intermediates in type D/L inhibitor synthesis, targeting kinase domains .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.